

# The Pharmacokinetic Profile of VV116: An Orally Administered Antiviral Agent

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An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of the Investigational Drug VV116

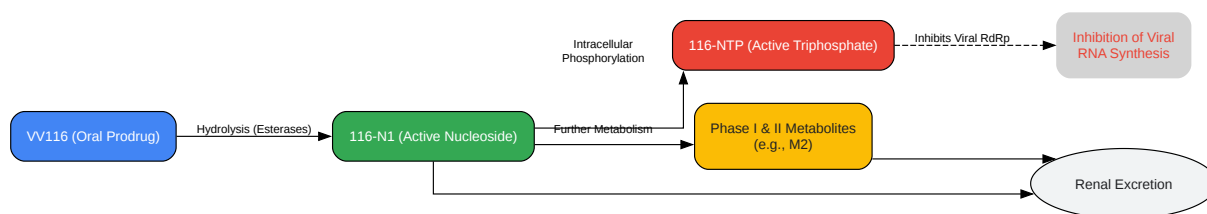
## Introduction

VV116, a deuterated derivative of remdesivir, is an orally administered nucleoside analog developed for the treatment of COVID-19.[1][2] As a prodrug, VV116 is designed to overcome the limitations of intravenous administration required for remdesivir, offering the potential for earlier treatment and broader accessibility.[2][3] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of VV116, synthesizing data from preclinical and clinical studies to inform researchers, scientists, and drug development professionals.

## Mechanism of Action and Metabolism

Upon oral administration, VV116 is rapidly and almost completely converted into its active metabolite, 116-N1, through hydrolysis by esterases.[4] The parent drug, VV116, is generally not detected in plasma.[4][5] This active nucleoside, 116-N1, is then taken up by cells and undergoes intracellular phosphorylation to form the active nucleoside triphosphate (116-NTP).[3][6] 116-NTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication, ultimately leading to the termination of viral RNA synthesis.[3][7][8]

The metabolic pathway of VV116 primarily involves hydrolysis.[4] Following the conversion to 116-N1, further metabolism occurs, resulting in various phase I and phase II metabolites.[4] Studies in humans have identified 18 different metabolites in plasma, urine, and feces.[4] The main metabolites found in feces are M2 and 116-N1.[4][6] The primary route of excretion for VV116 and its metabolites is through the kidneys.[9]



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**Caption:** Metabolic activation pathway of VV116.

## Pharmacokinetic Properties

The pharmacokinetic profile of VV116 has been evaluated in both preclinical species and human clinical trials. These studies have demonstrated favorable oral bioavailability and predictable pharmacokinetic parameters.

## Preclinical Pharmacokinetics

In preclinical studies, VV116 exhibited high oral bioavailability. In rats, the oral bioavailability was approximately 80%, and in dogs, it was around 90%.[10] These findings supported the advancement of VV116 into clinical development.

## Human Pharmacokinetics

Phase I clinical trials in healthy subjects have provided detailed insights into the pharmacokinetics of VV116 following single and multiple ascending oral doses, as well as the effect of food.[5][11][12]

In SAD studies, VV116 was administered to healthy subjects at doses ranging from 25 mg to 800 mg.[11][12] Following oral administration, VV116 was rapidly absorbed and converted to 116-N1, with the time to maximum plasma concentration (Tmax) for 116-N1 ranging from 1 to 2.5 hours. Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 116-N1 increased in an approximately dose-proportional manner within the 25 mg to 800 mg dose range.[3][5] However, a saturation of absorption was suggested at doses above 800 mg. The mean elimination half-life (t1/2) of 116-N1 was observed to be between 4.80 and 6.95 hours.[5][11]

Table 1: Pharmacokinetic Parameters of 116-N1 After Single Oral Doses of VV116 in Healthy Subjects

Dose of VV116	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	t1/2 (h)[5][11]
25 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
50 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
100 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
200 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
400 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
600 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
800 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95

Note: Specific Cmax and AUC values were described as dose-dependent in the cited literature, but exact mean values for each dose cohort were not consistently provided across all sources.

In MAD studies, repeated dosing of VV116 led to a slight accumulation of 116-N1 in plasma.[5][11][12] The accumulation ratio for Cmax and AUC indicated a predictable accumulation upon repeated administration.[5][11][12] The half-life of 116-N1 in MAD studies ranged from 4.72 to 8.12 hours.[3] Importantly, drug concentrations remained at effective antiviral levels throughout the dosing intervals.[3]

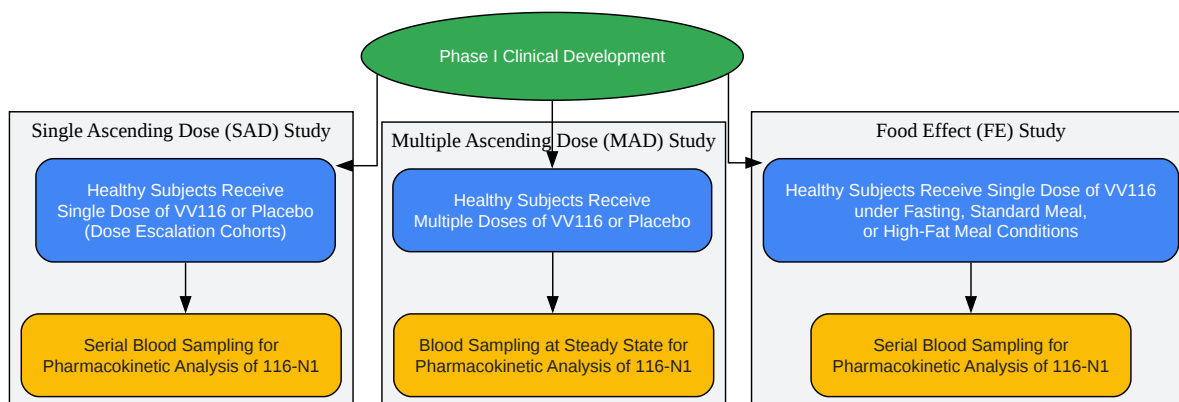
Table 2: Pharmacokinetic Parameters of 116-N1 After Multiple Oral Doses of VV116 in Healthy Subjects

Dosing Regimen	Accumulation Ratio (Cmax)	Accumulation Ratio (AUC)	t <sub>1/2</sub> (h)
Multiple Ascending Doses	Slight accumulation[5] [11]	Slight accumulation[5] [11][12]	4.72 - 8.12

The influence of food on the pharmacokinetics of VV116 was assessed in a dedicated study. [11][12] The results indicated that a standard meal had no significant effect on the Cmax and AUC of 116-N1.[5][11][12] While a high-fat meal did not significantly alter Cmax, it led to a more prominent increase in AUC.[3] Based on these findings, it is recommended that VV116 be administered under fasting or normal diet conditions.[3]

## Experimental Protocols

The pharmacokinetic data for VV116 in humans were primarily generated from three Phase I clinical trials: a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect (FE) study.[5][11][12]



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**Caption:** Workflow of Phase I clinical trials for VV116.

## Study Design

All three studies were conducted in healthy subjects and involved the administration of VV116 tablets or a placebo.[11][12] Blood samples were collected at scheduled time points for the analysis of plasma concentrations of VV116 and its metabolite, 116-N1.[5][11][12]

## Analytical Methodology

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantitative determination of VV116 and 116-N1 in human plasma.[5] This highly sensitive and specific method allowed for the accurate measurement of drug and metabolite concentrations, which is essential for the precise calculation of pharmacokinetic parameters.

## Conclusion

VV116 has demonstrated a favorable pharmacokinetic profile characterized by high oral bioavailability, rapid conversion to its active metabolite 116-N1, and dose-proportional exposure within the therapeutic range. The predictable pharmacokinetics, coupled with a manageable food effect, support its development as a convenient oral antiviral agent. The data summarized in this guide provide a solid foundation for understanding the clinical pharmacology of VV116 and for designing future clinical studies.

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